![molecular formula C12H20ClF3N2O B2927020 2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride CAS No. 1955540-40-5](/img/structure/B2927020.png)
2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride
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Overview
Description
“2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1955540-40-5 . It has a molecular weight of 300.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10;/h9-10,16H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the current resources.Scientific Research Applications
Glycosylation Enhancements and Synthesis Applications
- The study by Crich and Smith (2001) discussed the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, which then can form diverse glycosidic linkages. This showcases the role of trifluoro compounds in glycosylation reactions, which are crucial for the synthesis of complex carbohydrates found in biological molecules (Crich & Smith, 2001).
Catalysis and Fluorination Techniques
- Haskins and Knight (2002) explored sulfonamides as novel terminators of cationic cyclisations, demonstrating how trifluoromethanesulfonic acid catalyzes cyclization to form pyrrolidines and piperidines. This research highlights the utility of fluorinated compounds in catalyzing organic reactions, which could be relevant for synthesizing derivatives of the compound (Haskins & Knight, 2002).
Superacid-Catalyzed Reactions for Piperidine Synthesis
- The work by Klumpp et al. (2001) on superacid-catalyzed preparation of aryl-substituted piperidines through dicationic electrophiles shows the potential for synthesizing structurally complex piperidines. This could provide insights into methodologies for synthesizing or modifying the target compound (Klumpp et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-3-4-9(8-17)10-5-1-2-6-16-10;/h9-10,16H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHUYYUSOORNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCN(C2)C(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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